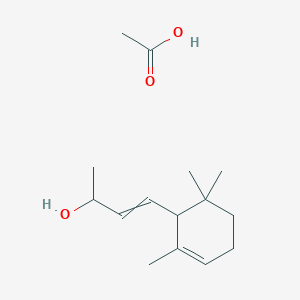

3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)-

Descripción general

Descripción

3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)- is a useful research compound. Its molecular formula is C15H26O3 and its molecular weight is 254.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)- is a compound with significant biological activity, primarily recognized for its aromatic properties and potential applications in various fields such as food science, cosmetics, and pharmaceuticals. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H22O |

| Molecular Weight | 194.31 g/mol |

| CAS Registry Number | 25312-34-9 |

| IUPAC Name | 3-buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate |

| Density | 0.941 g/cm³ |

| Boiling Point | 265 °C |

| Flash Point | 96.2 °C |

Antioxidant Properties

Research indicates that compounds similar to 3-buten-2-ol exhibit antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems. A study highlighted the efficacy of related compounds in reducing oxidative stress in cellular models, suggesting potential health benefits in preventing chronic diseases linked to oxidative damage .

Anti-inflammatory Effects

In vitro studies have shown that derivatives of this compound may possess anti-inflammatory properties. These effects are mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation. Such mechanisms can be beneficial in conditions like arthritis and other inflammatory disorders .

Antimicrobial Activity

The antimicrobial potential of related compounds has been documented in various studies. For instance, β-ionone and its derivatives have demonstrated activity against a range of bacteria and fungi. This property could be utilized in developing natural preservatives for food products or antimicrobial agents in healthcare settings .

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of several ionone derivatives. The results indicated that these compounds significantly reduced lipid peroxidation in cell membranes, showcasing their potential as natural antioxidants .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of α-ionol (a structural isomer) demonstrated a reduction in TNF-alpha levels in macrophage cultures treated with the compound. This suggests that similar structures may exert comparable effects in modulating inflammatory responses .

Aplicaciones Científicas De Investigación

Introduction to 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)-

3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate, (3E)- is a chemical compound with significant applications in various fields such as perfumery, food flavoring, and potentially in pharmaceuticals. This compound is also known by its CAS number 25312-34-9 and has a molecular formula of C15H24O2. Its unique structure allows it to impart distinct olfactory properties, making it valuable in fragrance formulations.

The compound features a butenol backbone with a cyclohexene substituent that contributes to its complex aroma profile. The acetate group enhances its volatility and solubility in various solvents.

Fragrance Industry

3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, acetate is primarily used in the fragrance industry due to its pleasant scent reminiscent of floral and fruity notes. It is often incorporated into perfumes and scented products.

Case Study: Perfume Formulation

In a study on floral fragrance compositions, the inclusion of this compound was found to enhance the overall scent profile significantly. Its ability to blend well with other floral notes makes it a popular choice among perfumers.

Food Flavoring

This compound is also utilized as a flavoring agent in the food industry. Its sweet and fruity aroma makes it suitable for use in various food products such as candies and baked goods.

Case Study: Flavor Enhancement

Research conducted on flavor compounds in baked goods demonstrated that adding 3-buten-2-ol derivatives improved consumer acceptance due to enhanced aroma and taste profiles.

Pharmaceutical Potential

While primarily recognized for its applications in fragrance and food industries, there is emerging research into the potential pharmaceutical benefits of this compound. Some studies suggest that derivatives of this compound may exhibit antimicrobial properties.

Case Study: Antimicrobial Activity

A laboratory study explored the antimicrobial effects of several butenol derivatives against common pathogens. Results indicated that certain concentrations of 3-buten-2-ol derivatives showed significant antibacterial activity.

Safety and Regulatory Status

The safety profile of 3-buten-2-ol derivatives is generally regarded as safe when used appropriately in fragrances and food products. Regulatory agencies such as the FDA have established guidelines for its use in food flavorings.

Propiedades

IUPAC Name |

acetic acid;4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O.C2H4O2/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14;1-2(3)4/h6-8,11-12,14H,5,9H2,1-4H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZMURDVFSPDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=CC(C)O)(C)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40824045 | |

| Record name | Acetic acid--4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40824045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783324-41-4 | |

| Record name | Acetic acid--4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40824045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.